
3-Ethyl-3-phenylhexane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-phenylhexane-2,5-dione is an organic compound with the molecular formula C14H18O2. It is a diketone, meaning it contains two ketone functional groups. The compound is characterized by its ethyl and phenyl substituents attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-phenylhexane-2,5-dione can be achieved through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and acetophenone in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic attack on the carbonyl carbon of acetophenone, followed by dehydration to yield the desired diketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-phenylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-3-phenylhexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-phenylhexane-2,5-dione involves its interaction with various molecular targets, primarily through its carbonyl groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity is largely determined by the presence of the two ketone groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2,4-pentanedione: Similar structure but with different substituents.
3-Phenyl-2,4-pentanedione: Contains a phenyl group but lacks the ethyl substituent.
2,5-Hexanedione: A simpler diketone without the ethyl and phenyl groups.
Uniqueness
3-Ethyl-3-phenylhexane-2,5-dione is unique due to the presence of both ethyl and phenyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from other diketones.
Properties
CAS No. |
583887-47-2 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-ethyl-3-phenylhexane-2,5-dione |
InChI |
InChI=1S/C14H18O2/c1-4-14(12(3)16,10-11(2)15)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 |
InChI Key |
DURJSULVRYYTHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C)(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
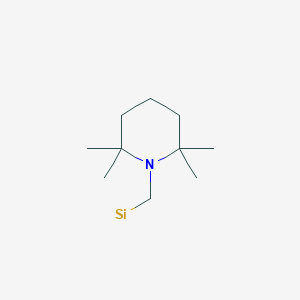
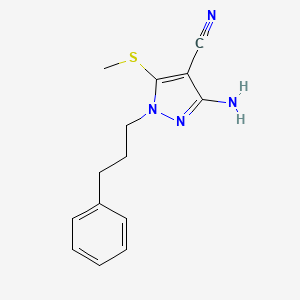

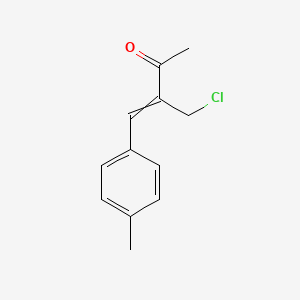
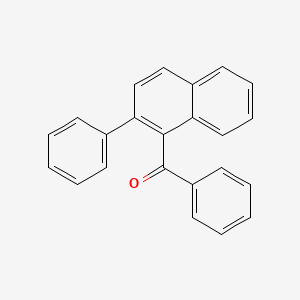

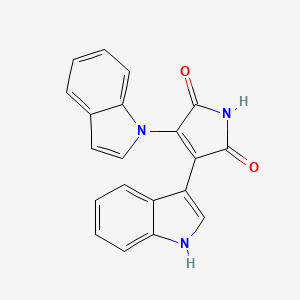
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)

![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
